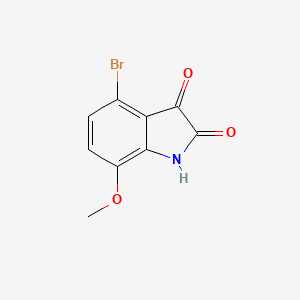
4-Bromo-7-methoxyindoline-2,3-dione
Overview
Description
4-Bromo-7-methoxyindoline-2,3-dione (4-Br-7-MOI-2,3-dione) is an organic compound that has been studied for its potential applications in the fields of organic synthesis, medicinal chemistry, and pharmacology. It is an indoline derivative that has been synthesized from 4-bromo-7-methoxyindoline (4-Br-7-MOI) and is known to possess anti-inflammatory and anti-cancer properties. In addition, 4-Br-7-MOI-2,3-dione has been studied for its potential use as a new drug candidate for the treatment of various diseases.
Scientific Research Applications
Crystallography and Structural Analysis
Studies like the one conducted by Abdellaoui et al. (2019) focus on the crystal structure and Hirshfeld surface analysis of related bromoindoline dione compounds. These investigations provide valuable insights into the intermolecular interactions and stability of such compounds, which are crucial for understanding their reactivity and potential applications in material science and molecular engineering (Abdellaoui et al., 2019).
Organic Synthesis
Research by White et al. (2015) explores the transformation of bromoepoxides derived from dihydrocatechols into various isomers and ethers, showcasing the versatility of bromoindoline dione derivatives in synthetic organic chemistry. Such transformations are fundamental in the development of new synthetic methodologies and the synthesis of complex organic molecules (White et al., 2015).
Marine Natural Products
The study of marine natural products, such as the work by Ma et al. (2007), often involves the isolation and characterization of brominated compounds, including bromoindoline diones. These compounds are of interest due to their unique structures and potential biological activities, which could lead to the development of new pharmaceuticals or agrochemicals (Ma et al., 2007).
Medicinal Chemistry
In medicinal chemistry, compounds like 2-hydroxyisoquinoline-1,3(2H,4H)-dione have been studied for their biological activities, such as the inhibition of HIV-1 integrase and reverse transcriptase ribonuclease H, as reported by Billamboz et al. (2011). Such studies highlight the potential therapeutic applications of bromoindoline dione derivatives in the treatment of infectious diseases (Billamboz et al., 2011).
Mechanism of Action
Target of Action
The primary target of 4-Bromo-7-methoxyindoline-2,3-dione is the EP3 receptor . This receptor plays a crucial role in various biological functions, including digestion, the nervous system, renal reabsorption, uterine contraction activity, and the inhibition of gastric acid secretion .
Mode of Action
This could result in alterations in the biological functions associated with the EP3 receptor, such as digestion and nervous system activity .
Biochemical Pathways
The biochemical pathways affected by 4-Bromo-7-methoxyindoline-2,3-dione are likely related to its interaction with the EP3 receptor. The EP3 receptor is involved in various pathways, including those related to digestion, the nervous system, and renal reabsorption . Therefore, the compound’s action could have downstream effects on these pathways.
Result of Action
The molecular and cellular effects of 4-Bromo-7-methoxyindoline-2,3-dione’s action would depend on its interaction with the EP3 receptor. Given the receptor’s role in various biological functions, the compound’s action could potentially affect digestion, nervous system activity, renal reabsorption, and uterine contraction activity .
properties
IUPAC Name |
4-bromo-7-methoxy-1H-indole-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrNO3/c1-14-5-3-2-4(10)6-7(5)11-9(13)8(6)12/h2-3H,1H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLXITZBWUCNFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=C(C=C1)Br)C(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60501548 | |
| Record name | 4-Bromo-7-methoxy-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-7-methoxyindoline-2,3-dione | |
CAS RN |
67303-38-2 | |
| Record name | 4-Bromo-7-methoxy-1H-indole-2,3-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60501548 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




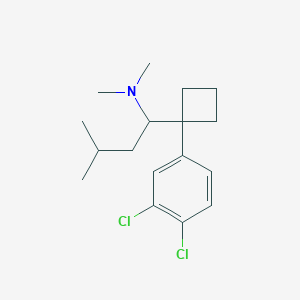
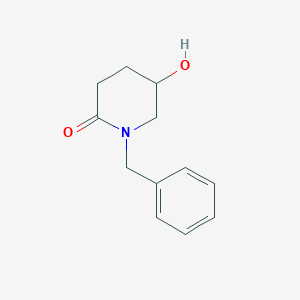
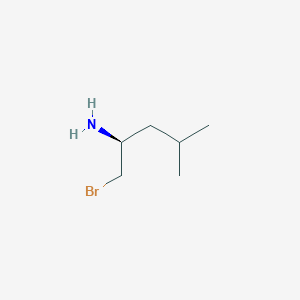


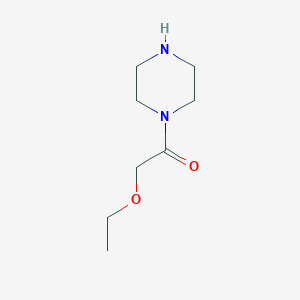
![2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2-trifluoro-2-oxoethoxy)ethoxy]ethoxy]acetyl fluoride](/img/structure/B1610511.png)
![2-[3-(1-Piperidinyl)propoxy]benzaldehyde](/img/structure/B1610514.png)
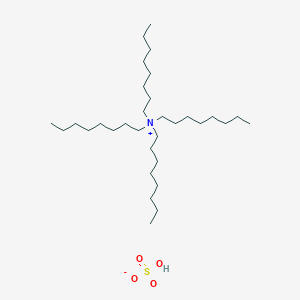

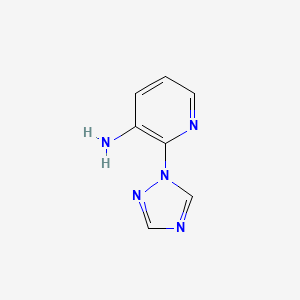
![5-Hydroxybenzo[c]isoxazole](/img/structure/B1610519.png)
